molecular formula C9H11BrN2O2 B2381792 Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2361634-58-2

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No. B2381792
CAS RN: 2361634-58-2
M. Wt: 259.103
InChI Key: XMFCNVDRQVETOF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate, often involves copper (I) chloride-mediated protocols . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate consists of a five-membered imidazole ring substituted with a bromine atom, a cyclopropyl group, and an ethyl carboxylate group .

Scientific Research Applications

Medicinal Chemistry

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Organic Synthesis

The imidazole ring is a key component in functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

4. Dyes for Solar Cells and Other Optical Applications Imidazoles are utilized in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are used in the development of functional materials .

Catalysis

Imidazoles are also used in catalysis .

Future Directions

The future directions for research on Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in various fields, particularly in drug development given the broad range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCNVDRQVETOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate

CAS RN

2361634-58-2
Record name ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
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